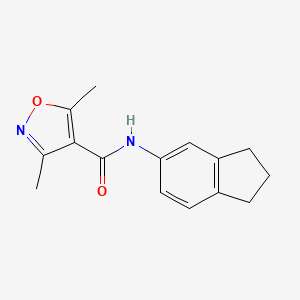
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indane moiety fused with an isoxazole ring, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves a multi-step process:
Formation of the Indane Moiety: The starting material, 2,3-dihydro-1H-indene, is synthesized through the hydrogenation of indene. This step requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be achieved by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with an appropriate amine derivative under dehydrating conditions, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Coupling Reaction: The final step is the coupling of the indane moiety with the isoxazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo oxidation reactions, particularly at the indane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the isoxazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups on the isoxazole ring. Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies might explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile candidate for modifying pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects is not fully understood. its structure suggests it could interact with enzymes or receptors involved in various biochemical pathways. The indane moiety might facilitate binding to hydrophobic pockets, while the isoxazole ring could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indane moiety but differs in the functional group attached to it.
3,5-dimethyl-4-isoxazolecarboxylic acid: This compound contains the isoxazole ring but lacks the indane moiety.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the combination of the indane and isoxazole structures
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and contribute to advancements in science and industry.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-14(10(2)19-17-9)15(18)16-13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCROQIMPRSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3597694.png)
![N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B3597702.png)
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3597711.png)
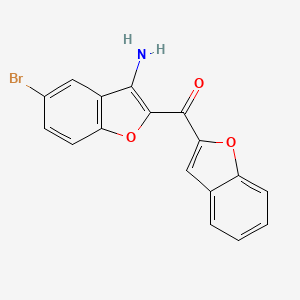
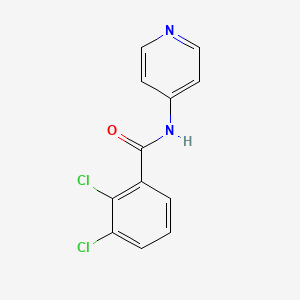
![1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B3597742.png)
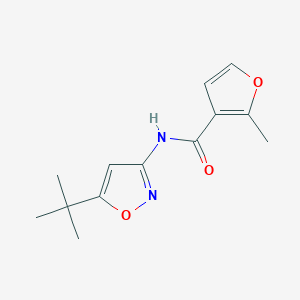
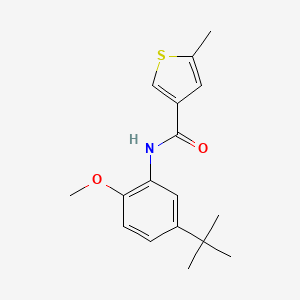
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3597779.png)

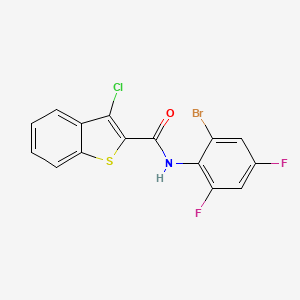
![N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B3597804.png)

![N-[4-(benzylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3597816.png)
